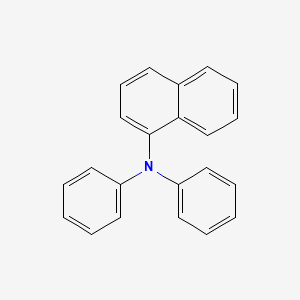

N,N-diphenylnaphthalen-1-amine

概要

説明

N,N-diphenylnaphthalen-1-amine is an aromatic amine with the chemical formula C({16})H({13})N. This compound is notable for its unique electrochemical and photophysical properties, high thermal stability, and flexibility to structural modification . It is used as a donor moiety in various scientific applications, particularly in the field of organic electronics and photovoltaics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenylnaphthalen-1-amine typically involves the reaction of naphthalen-1-amine with diphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

N,N-diphenylnaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted amines .

科学的研究の応用

N,N-diphenylnaphthalen-1-amine has several scientific research applications, including:

Organic Electronics: Used as a donor moiety in the design of organic solar cells and light-emitting diodes due to its excellent optoelectronic properties.

Photovoltaics: Employed in dye-sensitized solar cells (DSSCs) as a sensitizer, enhancing the efficiency of these devices.

Nonlinear Optics: Utilized in the development of materials with enhanced nonlinear optical properties.

作用機序

The mechanism by which N,N-diphenylnaphthalen-1-amine exerts its effects involves its interaction with various molecular targets and pathways. As a donor moiety, it facilitates charge transfer processes in organic electronic devices. Its unique electrochemical properties enable efficient photo-induced electron transfer, making it a valuable component in photovoltaic applications .

類似化合物との比較

Similar Compounds

N-phenylnaphthalen-1-amine: Similar in structure but with different electronic properties.

N-methyl-N-phenylnaphthalen-1-amine: Another related compound with distinct photophysical characteristics.

Uniqueness

N,N-diphenylnaphthalen-1-amine stands out due to its high thermal stability and flexibility for structural modification, making it a versatile compound for various scientific applications .

生物活性

N,N-Diphenylnaphthalen-1-amine (DPNA) is a compound that has garnered attention in recent years due to its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of DPNA, supported by data tables, case studies, and detailed research findings.

Overview of this compound

DPNA is a derivative of naphthalene and belongs to the class of diphenylamines. Its structure allows it to participate in various chemical interactions, making it a useful compound in both biological and material sciences. The compound is known for its aggregation-induced emission (AIE) properties, which enhance its fluorescence in biological imaging applications.

1. Anticancer Properties

Recent studies have demonstrated that DPNA exhibits significant anticancer activity. For instance, in a study evaluating the cytotoxic effects of naphthoquinone derivatives on A549 lung cancer cells, DPNA showed promising results with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Activity of DPNA and Related Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| DPNA | 12.5 | A549 |

| Doxorubicin | 10 | A549 |

| Compound 9 | 5.8 | A549 |

| Compound 16 | 20.6 | A549 |

The mechanism behind this activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and direct interaction with DNA, leading to DNA damage .

2. Antimicrobial Activity

DPNA has also been evaluated for its antimicrobial properties. In a comparative study, several naphthoquinone derivatives were assessed for their ability to inhibit bacterial growth. DPNA exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of DPNA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Neuroprotective Effects

Emerging research indicates that DPNA may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, potentially through its antioxidant capabilities . This aspect is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a critical role.

Case Study 1: In Vivo Imaging Applications

DPNA has been utilized as a contrast agent in near-infrared (NIR) imaging for vascular disease diagnostics. Xu et al. developed a nanoparticle formulation incorporating DPNA that demonstrated high-resolution imaging capabilities in mouse models, allowing for the visualization of blood vessels and microvascular structures . This application underscores the compound's utility beyond traditional therapeutic roles.

Case Study 2: Material Science Applications

In material science, DPNA's unique photophysical properties have been exploited to enhance nonlinear optical (NLO) responses in organic materials. Research indicates that modifications to the molecular structure of DPNA can significantly improve its NLO performance, making it suitable for applications in photonic devices .

特性

IUPAC Name |

N,N-diphenylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGAOQTXQHKQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464516 | |

| Record name | N,N-diphenyl-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61231-45-6 | |

| Record name | N,N-diphenyl-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。